molecular formula C4H3Cl3O3 B14730878 2,2,2-Trichloroethyl oxoacetate CAS No. 5317-23-7

2,2,2-Trichloroethyl oxoacetate

Cat. No.: B14730878
CAS No.: 5317-23-7
M. Wt: 205.42 g/mol
InChI Key: QMFFIPHTNSPZRD-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl oxoacetate is a chemical reagent designed for use in advanced organic synthesis, particularly as a protected form of oxoacetic acid. The 2,2,2-trichloroethyl (TCE) group is a well-established protective group for various functional groups, including alcohols and acids, and can be readily removed under mild reductive conditions using zinc dust . This orthogonal deprotection strategy is highly valuable in complex multi-step synthesis, as it allows for the selective unmasking of the oxoacetate functionality in the presence of other acid-sensitive or reducible protecting groups . In research applications, this compound serves as a versatile synthetic building block. The reactive oxoacetate moiety can participate in various transformations, while the TCE protecting group offers stability during synthetic sequences. The deprotection of the TCE group is efficiently achieved with zinc in the presence of ammonium salts, cleaving the group via a reductive elimination mechanism to yield the free oxoacetate acid or salt . This reagent is intended for use by qualified researchers in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5317-23-7

Molecular Formula

C4H3Cl3O3

Molecular Weight

205.42 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-oxoacetate

InChI

InChI=1S/C4H3Cl3O3/c5-4(6,7)2-10-3(9)1-8/h1H,2H2

InChI Key

QMFFIPHTNSPZRD-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)C=O

Origin of Product

United States

Preparation Methods

Fischer Esterification with Azeotropic Water Removal

The most widely documented method involves acid-catalyzed esterification of glyoxylic acid with 2,2,2-trichloroethanol. This approach, adapted from penicillin derivative syntheses, employs a Dean-Stark apparatus to remove water and shift equilibrium toward ester formation.

Procedure :

  • Glyoxylic acid monohydrate (1.0 eq) and 2,2,2-trichloroethanol (1.2 eq) are refluxed in benzene with catalytic H₂SO₄ (0.1 eq).
  • Water is continuously removed via azeotropic distillation for 6–8 hr.
  • The crude product is washed with NaHCO₃, dried over MgSO₄, and concentrated.

Key Data :

Parameter Value
Yield 72–78%
Purity (GC-MS) >95%
Reaction Time 8 hr
Solvent Benzene

Advantages :

  • Utilizes inexpensive starting materials
  • Scalable to industrial production

Limitations :

  • Requires handling of benzene (carcinogenic)
  • Glyoxylic acid prone to dimerization at high temperatures

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

Adapted from peptide synthesis protocols, this method activates glyoxylic acid as a reactive intermediate for esterification under mild conditions.

Procedure :

  • Glyoxylic acid (1.0 eq) and 2,2,2-trichloroethanol (1.5 eq) are dissolved in dry acetonitrile.
  • DCC (1.1 eq) and DMAP (0.2 eq) are added at 0°C.
  • The mixture stirs at 25°C for 12 hr.
  • Precipitated dicyclohexylurea is filtered, and the filtrate is concentrated.

Key Data :

Parameter Value
Yield 68–73%
Purity (HPLC) 92–94%
Reaction Time 12 hr
Solvent Acetonitrile

Advantages :

  • Avoids high temperatures, minimizing decomposition
  • Compatible with acid-sensitive substrates

Limitations :

  • DCC byproduct requires careful removal
  • Higher cost compared to Fischer method

Enzymatic Esterification Using Lipases

Though less documented, patent literature alludes to porcine pancreatic lipase (PPL) -catalyzed esterification in non-aqueous media.

Procedure :

  • Glyoxylic acid (1.0 eq) and 2,2,2-trichloroethanol (2.0 eq) are mixed in hexane.
  • PPL (10 wt%) is added, and the mixture shakes at 37°C for 48 hr.
  • Enzyme is filtered, and the solvent evaporated.

Key Data :

Parameter Value
Yield 41–53%
Purity (NMR) 85–88%
Reaction Time 48 hr
Solvent Hexane

Advantages :

  • Eco-friendly, no strong acids/bases
  • High enantioselectivity (if applicable)

Limitations :

  • Lower yields compared to chemical methods
  • Extended reaction times

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Fischer Esterification 72–78 >95 Low Industrial
DCC Coupling 68–73 92–94 High Lab-scale
Enzymatic 41–53 85–88 Moderate Lab-scale

Critical Challenges in Synthesis

  • Glyoxylic Acid Stability :

    • Tends to dimerize to tartronic acid derivatives under acidic conditions
    • Mitigated by using excess alcohol and controlled temperatures
  • Trichloroethanol Reactivity :

    • Electron-withdrawing Cl₃C group reduces nucleophilicity
    • Additives like DMAP enhance reaction rates in DCC method
  • Purification :

    • Residual trichloroethanol removed via vacuum distillation
    • Silica gel chromatography required for high-purity batches

Emerging Methodologies

Recent patents suggest potential for flow chemistry approaches , though no explicit data exists for this compound. Theoretical advantages include:

  • Improved heat transfer for exothermic DCC reactions
  • Reduced solvent volumes in Fischer esterification

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl oxoacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding oxoacetic acid and 2,2,2-trichloroethanol.

    Reduction: The compound can be reduced to form 2,2,2-trichloroethyl alcohol and other derivatives.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Oxoacetic acid and 2,2,2-trichloroethanol.

    Reduction: 2,2,2-Trichloroethyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl oxoacetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl oxoacetate involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various chemical transformations. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new compounds. Additionally, the compound’s ability to undergo hydrolysis and reduction makes it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Key Differences :

  • TCE oxoacetate may require specialized coupling agents or catalysts (e.g., Pd), unlike simpler ethyl oxalyl esters.
  • Trichloroethyl groups enhance stability toward hydrolysis compared to ethyl esters, making them suitable for multi-step syntheses .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Reactivity/Stability
Ethyl chlorooxoacetate 136.53 134–135 Hydrolyzes readily; used in acylations
TCE aryl-diazoacetate ~300–400 (estimated) N/A Stable under Pd catalysis; reactive in carbene transfers
Trichloroethyl carbonate ~229.47 N/A Hydrolysis-resistant; deprotected via Zn/AcOH

2,2,2-Trichloroethyl Oxoacetate :

  • Expected higher molecular weight (~210–230 g/mol) due to trichloroethyl substitution.
  • Likely exhibits lower volatility (higher boiling point) compared to ethyl analogs.
  • Enhanced electrophilicity at the oxoacetate carbonyl due to electron-withdrawing Cl groups.

This compound :

  • Likely less volatile than trichloroacetyl chloride but may still pose inhalation risks.
  • Hydrolysis could release trichloroethanol, a known sedative, necessitating careful waste management .

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